Fen1-IN-5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

FEN1-IN-5, également connu sous le nom de composé 12A, est un puissant inhibiteur de la flap endonucléase-1 (FEN1) avec une concentration inhibitrice (CI50) de 12 nanomolaires. FEN1 est une nucléase à structure spécifique impliquée dans les processus de réplication et de réparation de l'ADN. L'inhibition de FEN1 par this compound joue un rôle important dans les mécanismes de réparation de l'ADN, ce qui en fait un composé précieux dans la recherche scientifique, en particulier en thérapie anticancéreuse .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de FEN1-IN-5 implique plusieurs étapes, notamment la préparation de composés intermédiaires et leurs réactions ultérieures dans des conditions contrôlées. Les voies de synthèse et les conditions de réaction spécifiques sont propriétaires et des informations détaillées sont généralement disponibles dans la littérature spécialisée sur la synthèse chimique ou les brevets.

Méthodes de production industrielle : La production industrielle de this compound impliquerait la mise à l'échelle du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction pour une production à grande échelle, la garantie de la pureté du produit final et le respect des réglementations en matière de sécurité et d'environnement. Les méthodes exactes peuvent varier en fonction du fabricant et de l'utilisation prévue du composé.

Analyse Des Réactions Chimiques

Types de réactions : FEN1-IN-5 subit principalement des réactions typiques des composés organiques, notamment :

Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Réactifs et conditions courants : Les réactions impliquant this compound nécessitent généralement des réactifs et des conditions spécifiques, tels que :

Agents oxydants : Pour les réactions d'oxydation.

Agents réducteurs : Pour les réactions de réduction.

Catalyseurs : Pour faciliter les réactions de substitution.

Produits majeurs : Les produits majeurs formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Des informations détaillées sur les produits de réaction peuvent être trouvées dans la littérature chimique spécialisée.

4. Applications de recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier l'inhibition de FEN1 et ses effets sur la réplication et la réparation de l'ADN.

Biologie : Aide à comprendre le rôle de FEN1 dans les processus cellulaires et ses interactions avec d'autres protéines.

Médecine : Investigated for its potential in cancer therapy, particularly in targeting cancer cells with high replication rates.

Industrie : Utilisé dans le développement d'outils de diagnostic et d'agents thérapeutiques.

5. Mécanisme d'action

This compound exerce ses effets en inhibant l'activité de la flap endonucléase-1 (FEN1). FEN1 est impliqué dans l'élimination des rabats 5' dans les substrats d'ADN double brin pendant la réplication et la réparation de l'ADN. En inhibant FEN1, this compound perturbe ces processus, conduisant à l'accumulation de dommages à l'ADN et finalement à la mort cellulaire. Ce mécanisme est particulièrement efficace dans les cellules cancéreuses, qui ont des taux de réplication et de réparation de l'ADN plus élevés .

Composés similaires :

FEN1-IN-6 (composé 9) : Un autre inhibiteur puissant de FEN1 avec une CI50 de 10 nanomolaires.

FEN1-IN-7 (composé 16) : Un inhibiteur sélectif de FEN1 avec une CI50 de 18 nanomolaires.

Unicité de this compound : this compound est unique en raison de sa concentration inhibitrice spécifique et de son efficacité à cibler FEN1. Sa puissance et sa sélectivité en font un outil précieux dans la recherche scientifique et les applications thérapeutiques potentielles.

Applications De Recherche Scientifique

Role of FEN1 in Cellular Processes

FEN1 is a crucial enzyme involved in DNA replication and repair. It specifically cleaves 5′ flaps that are generated during DNA synthesis and repair processes, thereby maintaining genomic stability. The enzyme's activity is vital for long-patch base excision repair and has implications in various cellular functions including:

- DNA Replication : FEN1 facilitates the removal of RNA and DNA flaps during replication.

- DNA Repair : It plays a significant role in correcting DNA damage, which is essential for preventing mutations.

- Apoptosis : FEN1 is involved in programmed cell death by promoting DNA fragmentation.

These functions make FEN1 a promising target for therapeutic interventions, particularly in cancer treatment where its overexpression is often linked to tumor aggressiveness .

Case Studies

Several studies have highlighted the anticancer effects of Fen1-IN-5:

- Breast Cancer Models : In vitro studies demonstrated that treatment with this compound led to significant apoptosis in MCF7 breast cancer cells, with minimal effects on non-cancerous cells. This was evidenced by increased caspase activity and reduced cell viability .

- Osteosarcoma : Research indicated that high levels of FEN1 correlate with poor prognosis in osteosarcoma patients. Inhibition of FEN1 using this compound resulted in decreased tumor growth and improved survival rates in animal models .

| Study Focus | Model Used | Results |

|---|---|---|

| Breast Cancer | MCF7 Cells | Induced apoptosis; reduced viability |

| Osteosarcoma | Mouse Models | Decreased tumor growth; improved survival |

Implications for DNA Repair Mechanisms

This compound's inhibition of FEN1 also has implications for enhancing the efficacy of DNA-damaging agents used in chemotherapy. By blocking the repair pathways facilitated by FEN1, this compound may sensitize cancer cells to treatments such as radiation or chemotherapeutics.

In Vivo Studies

In vivo studies have shown that this compound enhances the effects of DNA-damaging agents:

Mécanisme D'action

FEN1-IN-5 exerts its effects by inhibiting the activity of Flap endonuclease-1 (FEN1). FEN1 is involved in the removal of 5’ flaps in double-stranded DNA substrates during DNA replication and repair. By inhibiting FEN1, this compound disrupts these processes, leading to the accumulation of DNA damage and ultimately cell death. This mechanism is particularly effective in cancer cells, which have higher rates of DNA replication and repair .

Comparaison Avec Des Composés Similaires

FEN1-IN-6 (compound 9): Another potent FEN1 inhibitor with an IC50 value of 10 nanomolar.

FEN1-IN-7 (compound 16): A selective FEN1 inhibitor with an IC50 value of 18 nanomolar.

Uniqueness of FEN1-IN-5: this compound is unique due to its specific inhibitory concentration and its effectiveness in targeting FEN1. Its potency and selectivity make it a valuable tool in scientific research and potential therapeutic applications.

Activité Biologique

Fen1-IN-5 is a compound that has garnered attention due to its potential role as an inhibitor of the flap endonuclease 1 (FEN1) enzyme, which is critical in DNA replication and repair processes. This article will explore the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cell lines, and implications for therapeutic applications.

Overview of FEN1

FEN1 is a structure-specific endonuclease involved in the maturation of Okazaki fragments during DNA replication and the removal of 5′ flaps during long-patch base excision repair (LP-BER). It plays a crucial role in maintaining genomic stability, and its dysregulation has been linked to various cancers, including breast, lung, and osteosarcoma . The overexpression of FEN1 has been associated with poor prognosis in cancer patients, making it a target for therapeutic intervention .

This compound acts by inhibiting the flap cleavage activity of FEN1. This inhibition can disrupt the normal function of FEN1 in DNA repair pathways, leading to increased genomic instability and potentially enhancing the efficacy of chemotherapeutic agents. The compound's specificity for FEN1 suggests that it may have minimal off-target effects, which is advantageous for cancer treatment .

Inhibition Studies

Recent studies have utilized high-throughput screening to identify small molecule inhibitors of FEN1, including this compound. In vitro assays demonstrated that this compound significantly reduced the flap cleavage activity of FEN1 in a dose-dependent manner. For instance, at concentrations ranging from 0.5 µM to 10 µM, this compound showed an inhibition rate exceeding 70% compared to control .

Cell Line Studies

In cellular models, the application of this compound resulted in notable effects on cancer cell proliferation and apoptosis. For example:

- Breast Cancer Cells : Treatment with this compound led to a reduction in cell viability by approximately 60% after 72 hours, as measured by MTT assays. Flow cytometry analysis indicated an increase in apoptotic cells compared to untreated controls .

- Lung Cancer Cells : In non-small cell lung cancer (NSCLC) lines, this compound treatment correlated with elevated levels of γH2AX, a marker for DNA damage, indicating that the compound effectively induced DNA damage through FEN1 inhibition .

Clinical Relevance

A study involving osteosarcoma patients highlighted the clinical significance of FEN1 expression levels. High expression was correlated with poor prognosis and resistance to chemotherapy. The application of this compound could potentially reverse this resistance by enhancing DNA damage in tumor cells .

Combination Therapy

Combining this compound with conventional chemotherapeutics has shown promise in enhancing treatment efficacy. In vitro studies demonstrated that co-treatment with this compound and doxorubicin resulted in a synergistic effect on cell death in breast cancer cell lines, suggesting that targeting FEN1 may improve outcomes for patients undergoing chemotherapy .

Table 1: Effects of this compound on Cancer Cell Lines

| Cell Line | Treatment | Viability Reduction (%) | Apoptosis Induction (%) |

|---|---|---|---|

| Breast Cancer | This compound (10 µM) | 60 | 25 |

| NSCLC | This compound (5 µM) | 50 | 30 |

| Osteosarcoma | This compound (10 µM) | 55 | 20 |

Propriétés

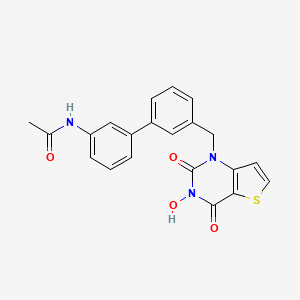

Formule moléculaire |

C21H17N3O4S |

|---|---|

Poids moléculaire |

407.4 g/mol |

Nom IUPAC |

N-[3-[3-[(3-hydroxy-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)methyl]phenyl]phenyl]acetamide |

InChI |

InChI=1S/C21H17N3O4S/c1-13(25)22-17-7-3-6-16(11-17)15-5-2-4-14(10-15)12-23-18-8-9-29-19(18)20(26)24(28)21(23)27/h2-11,28H,12H2,1H3,(H,22,25) |

Clé InChI |

NZMGQXQQSAFNLL-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)NC1=CC=CC(=C1)C2=CC=CC(=C2)CN3C4=C(C(=O)N(C3=O)O)SC=C4 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.